molecular formula C8H5IN2O2 B6227673 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 211943-47-4

3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B6227673
CAS No.: 211943-47-4
M. Wt: 288
InChI Key:
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Description

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an iodophenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodophenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a base to yield the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiolates and amines, which can replace the iodine atom in the iodophenyl group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxadiazole ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

    Reduction Products: Reduction can yield dihydro-oxadiazole derivatives.

Scientific Research Applications

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodophenylacetic acid
  • 3-Iodophenylacetonitrile
  • 3-Iodophenyl isothiocyanate

Comparison

Compared to these similar compounds, 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

211943-47-4

Molecular Formula

C8H5IN2O2

Molecular Weight

288

Purity

95

Origin of Product

United States

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